molecular formula C6H4Cl2N2O2 B1410153 3,4-Dichloro-5-nitroaniline CAS No. 1806348-70-8

3,4-Dichloro-5-nitroaniline

Cat. No.: B1410153
CAS No.: 1806348-70-8
M. Wt: 207.01 g/mol
InChI Key: KPLFSWFLGQYYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-5-nitroaniline (C₆H₃Cl₂N₂O₂) is a halogenated aromatic amine with two chlorine atoms at positions 3 and 4, a nitro group at position 5, and an amine group at position 1. Its molecular weight is approximately 207.01 g/mol. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, notably in the production of triclabendazole, an antiparasitic agent used to treat liver fluke infections in livestock and humans . The nitro and chloro substituents enhance its reactivity in nucleophilic substitution and reduction reactions, making it valuable for constructing complex heterocyclic frameworks.

Properties

IUPAC Name

3,4-dichloro-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLFSWFLGQYYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3,4-Dichloro-5-methylaniline

  • Structure : C₇H₇Cl₂N (Molecular weight: 176.04 g/mol).
  • Key Differences : Replaces the nitro group at position 5 with a methyl group.
  • Implications :
    • The absence of the nitro group reduces electron-withdrawing effects, altering reactivity in electrophilic aromatic substitution.
    • Used in agrochemical synthesis rather than pharmaceuticals, as seen in derivatives of similar methyl-substituted anilines .

3,4-Dichloro-2-nitroaniline

  • Structure : C₆H₃Cl₂N₂O₂ (Molecular weight: 207.01 g/mol).
  • Key Differences : Nitro group at position 2 instead of 4.
  • This compound (CAS 958804-40-5) is less studied but may exhibit distinct solubility and stability profiles compared to the 5-nitro isomer .

4-Chloro-2-fluoro-5-nitroaniline

  • Structure : C₆H₄ClFN₂O₂ (Molecular weight: 206.56 g/mol).
  • Key Differences : One chlorine replaced by fluorine at position 4.
  • Used in synthesizing fluorinated pharmaceuticals, leveraging fluorine’s metabolic stability .

5-Chloro-2-nitro-N-phenylaniline

  • Structure : C₁₂H₉ClN₂O₂ (Molecular weight: 248.67 g/mol).
  • Key Differences : Incorporates a phenyl group attached to the amine.
  • Implications :
    • The bulky phenyl group may sterically hinder reactions at the amine site, reducing reactivity in condensation reactions.
    • Such derivatives are explored in dye chemistry and polymer stabilization .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
3,4-Dichloro-5-nitroaniline C₆H₃Cl₂N₂O₂ 207.01 -NO₂ (5), -Cl (3,4) Antiparasitic drug synthesis
3,4-Dichloro-5-methylaniline C₇H₇Cl₂N 176.04 -CH₃ (5), -Cl (3,4) Agrochemical intermediates
3,4-Dichloro-2-nitroaniline C₆H₃Cl₂N₂O₂ 207.01 -NO₂ (2), -Cl (3,4) Research chemicals
4-Chloro-2-fluoro-5-nitroaniline C₆H₄ClFN₂O₂ 206.56 -F (4), -NO₂ (5), -Cl (2) Fluorinated drug synthesis
5-Chloro-2-nitro-N-phenylaniline C₁₂H₉ClN₂O₂ 248.67 -Ph (amine), -NO₂ (2), -Cl (5) Dyes and polymers

Research Findings and Implications

  • Reactivity : The nitro group in this compound facilitates reduction to amines, a critical step in triclabendazole synthesis . In contrast, methyl or phenyl substituents (e.g., 3,4-Dichloro-5-methylaniline) prioritize alkylation or arylation pathways .
  • Synthetic Utility : Fluorinated analogs like 4-Chloro-2-fluoro-5-nitroaniline are gaining traction in medicinal chemistry due to improved pharmacokinetic properties .

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